N-sec-Butyl-N-methyl-D-gluconamide
Description
Structure
3D Structure
Properties
CAS No. |
93804-58-1 |
|---|---|
Molecular Formula |
C11H23NO6 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-N-butan-2-yl-2,3,4,5,6-pentahydroxy-N-methylhexanamide |
InChI |
InChI=1S/C11H23NO6/c1-4-6(2)12(3)11(18)10(17)9(16)8(15)7(14)5-13/h6-10,13-17H,4-5H2,1-3H3/t6?,7-,8-,9+,10-/m1/s1 |
InChI Key |
BRWJJCMXKXHBHJ-JOWTZPLGSA-N |
Isomeric SMILES |
CCC(C)N(C)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCC(C)N(C)C(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of N Sec Butyl N Methyl D Gluconamide
Established Synthetic Routes to N-Alkyl Gluconamides and Analogues
The construction of the N-alkyl gluconamide (B1216962) scaffold can be achieved through several reliable synthetic methodologies. The choice of route often depends on the availability of starting materials, desired purity, and the scale of the synthesis.
Aminolysis of Sugar Lactones
A direct and widely employed method for the synthesis of N-alkyl aldonamides is the aminolysis of the corresponding sugar lactone. mdpi.com For the synthesis of N-sec-Butyl-N-methyl-D-gluconamide, this involves the ring-opening of D-glucono-δ-lactone by the secondary amine, N-sec-butyl-N-methylamine. nist.gov This reaction is typically performed by heating the amine and lactone together, often in a solvent like methanol (B129727) or in some cases, under solvent-free mechanochemical conditions. mdpi.comgoogle.com
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the lactone, leading to the formation of a tetrahedral intermediate which then collapses to yield the open-chain amide. While the reaction works well with primary amines, yielding N-alkyl gluconamides in high yields, the use of sterically hindered secondary amines like N-sec-butyl-N-methylamine may require optimization, such as longer reaction times or the use of catalysts like lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), to achieve high conversion. mdpi.comorganic-chemistry.org A key advantage of this method is its atom economy, as all atoms of the reactants are incorporated into the final product. mdpi.com Furthermore, using unprotected sugar lactones offers a greener and more efficient synthetic pathway by avoiding protection and deprotection steps. mdpi.com
Coupling Procedures Utilizing Activated Gluconic Acid Derivatives
An alternative to lactone aminolysis is the coupling of D-gluconic acid with an amine, a standard procedure in peptide chemistry that is applicable to the formation of gluconamides. This method requires the activation of the carboxylic acid group of gluconic acid to facilitate the nucleophilic attack by the amine. wikipedia.org
Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). interchim.frcreative-proteomics.com The reaction mechanism involves the carbodiimide (B86325) reacting with the carboxyl group of gluconic acid to form a highly reactive O-acylisourea intermediate. creative-proteomics.com This intermediate is then susceptible to nucleophilic attack by N-sec-butyl-N-methylamine, forming the desired amide bond and releasing a urea (B33335) byproduct. wikipedia.org To improve yields and minimize side reactions, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can be used, which form a more stable active ester intermediate. cnrs.frpeptide.com This approach is versatile and allows for the formation of the amide bond under mild conditions. cnrs.fr
| Coupling Agent | Additive | Key Feature | Byproduct |
| DCC | HOBt/DMAP | High-yielding in organic solvents | Dicyclohexylurea (insoluble) |
| EDAC | NHS | Water-soluble, ideal for biochemical applications | N-ethyl-N'-(3-dimethylaminopropyl)urea (soluble) |
| BOP | - | Reduces racemization, no urea byproduct | Hexamethylphosphoramide (carcinogenic) |
This table summarizes common coupling agents used in amide bond formation, applicable to the synthesis of N-alkyl gluconamides.
Regioselective Functionalization Strategies
Regioselective functionalization of the polyhydroxylated backbone of this compound presents a significant challenge due to the similar reactivity of the multiple secondary hydroxyl groups. rsc.org However, achieving such selectivity is crucial for tailoring the compound's properties. Strategies often involve exploiting subtle differences in the steric and electronic environment of each hydroxyl group.
Methods for regioselective modification of unprotected carbohydrates often rely on organocatalysis or transition metal catalysis. rsc.org For instance, organotin-mediated reactions can be used for the regioselective acylation, alkylation, or sulfonylation of specific hydroxyl groups. Another approach involves the use of protecting groups that can be selectively introduced and removed. For example, silyl (B83357) ethers can be selectively cleaved at specific positions under controlled acidic conditions. nih.gov While these methods are well-established for carbohydrates in general, their direct application to a pre-formed gluconamide would require careful optimization to ensure compatibility with the amide functionality. rsc.orgnih.gov
Targeted Modifications for Tailored Supramolecular Behavior
The self-assembly and resulting supramolecular structures of amphiphilic gluconamides are highly dependent on the molecule's architecture. tue.nlnih.govrsc.org Targeted modifications to either the hydrophobic alkyl chains or the hydrophilic sugar headgroup allow for precise control over these properties.
Alkyl Chain Modifications and Their Synthetic Accessibility
The nature of the N-alkyl substituents significantly influences the physical and chemical properties of gluconamides, such as their solubility, surface activity, and liquid-crystalline behavior. nih.govscilit.com For N,N-disubstituted gluconamides, increasing the length of the alkyl chains generally leads to decreased water solubility and a lower tendency to form micelles compared to their single-chain counterparts. nih.gov
The synthesis of analogues of this compound with different alkyl chains is readily accessible. The primary synthetic routes, aminolysis and acid coupling, can accommodate a wide variety of primary and secondary amines. mdpi.comcnrs.fr Therefore, by selecting an appropriate amine precursor, a diverse library of N,N-dialkyl gluconamides can be synthesized. For example, using amines with longer, shorter, or branched alkyl chains allows for systematic studies of structure-property relationships. nih.gov The introduction of unsaturation or other functional groups within the alkyl chains is also possible, further expanding the range of accessible properties. mdpi.com
| Alkyl Chain Variation | Expected Impact on Properties | Synthetic Accessibility |
| Increased Chain Length | Decreased water solubility, potentially higher surface activity. nih.gov | High (via selection of corresponding amine). |
| Branched Chains | Increased water solubility compared to linear isomers. | High (via selection of corresponding amine). |
| Unsaturation | Can influence packing and phase behavior. | High (via selection of corresponding amine). mdpi.com |
| Incorporation of Hydroxyl Groups | Increased hydrophilicity, potential for altered H-bonding. nih.gov | Moderate (requires functionalized amines). |
This table illustrates how modifications to the alkyl chains of N-alkyl gluconamides can influence their properties and the general feasibility of the required synthesis.
Glycosidic Headgroup Derivatization
Modification of the hydrophilic D-gluconamide headgroup offers another avenue for tuning the molecule's properties. This can involve altering the number or nature of the hydroxyl groups along the polyol chain. Such modifications can impact hydrogen bonding networks, solubility, and interactions with biological systems.
One approach is the derivatization of the hydroxyl groups through reactions such as etherification or esterification. This requires regioselective functionalization strategies, as discussed previously, to target specific positions on the gluconate backbone. rsc.org Another strategy involves using a modified sugar derivative as the starting material. For example, deoxy- or fluorinated sugar lactones could be used in the aminolysis reaction to produce gluconamides with selectively modified headgroups. beilstein-journals.org Furthermore, the coupling of secondary amines to glucuronic acid to form N-glucuronides has been demonstrated, suggesting that the terminal C6 hydroxyl group of gluconic acid could be oxidized to a carboxylic acid before or after amide formation, opening up further possibilities for derivatization. nih.gov These modifications, while synthetically more complex, provide a sophisticated level of control over the final properties of the amphiphile.
Green Chemistry Approaches in this compound Synthesis
The increasing emphasis on sustainable chemical manufacturing has spurred research into green chemistry approaches for the synthesis of this compound. These methods aim to reduce the environmental impact of chemical processes by utilizing renewable feedstocks, minimizing waste, avoiding hazardous solvents, and employing energy-efficient reaction conditions. The synthesis of this compound is amenable to several green chemistry strategies, primarily focusing on the amidation step, which involves the reaction of a D-gluconic acid derivative with N-sec-butyl-N-methylamine.
A key aspect of the green appeal of this compound is its origin from D-gluconic acid. D-gluconic acid is readily produced by the oxidation of glucose, a renewable carbohydrate feedstock. rsc.orgrsc.org The selective catalytic oxidation of glucose to D-gluconic acid is a well-established green process, often utilizing heterogeneous catalysts like gold or platinum on various supports. researchgate.net This positions the starting material for the synthesis of this compound firmly within the principles of green chemistry.
Traditional amidation reactions often rely on stoichiometric activating agents or harsh reaction conditions, leading to significant waste and energy consumption. ucl.ac.uk Green approaches seek to overcome these limitations through catalysis, alternative reaction media, and innovative energy sources.
Catalytic Amidation:
One of the most promising green strategies is the use of catalysts to facilitate the direct amidation of D-gluconic acid with N-sec-butyl-N-methylamine. Boric acid and its derivatives have emerged as effective and environmentally benign catalysts for amidation reactions. ucl.ac.ukresearchgate.netsemanticscholar.org These catalysts can promote the reaction under milder conditions and, in some cases, in the absence of a solvent. The use of boric acid is advantageous due to its low cost, ready availability, and low toxicity. semanticscholar.org The catalytic cycle typically involves the activation of the carboxylic acid group of D-gluconic acid by the boron catalyst, making it more susceptible to nucleophilic attack by the amine.
Solvent-Free Synthesis:
Solvent-free, or solid-state, synthesis represents a significant advancement in green chemistry. cmu.edu By eliminating the need for organic solvents, this approach reduces pollution, lowers costs, and simplifies product purification. researchgate.netsemanticscholar.org For the synthesis of this compound, a solvent-free approach would involve the direct reaction of D-gluconic acid or its lactone with N-sec-butyl-N-methylamine, often in the presence of a catalyst like boric acid. researchgate.netsemanticscholar.org The reaction can be initiated by simple mixing and heating of the reactants. This method has been successfully applied to the synthesis of various amides, demonstrating high efficiency and purity of the final product. semanticscholar.org
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis has gained considerable attention as a green technology due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. nih.gov The application of microwave irradiation to the synthesis of this compound could offer a more energy-efficient alternative to conventional heating methods. nih.govmdpi.com The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in cleaner reactions with fewer side products. This technique can be particularly effective when combined with solvent-free conditions or the use of solid-supported catalysts.
Enzymatic and Biocatalytic Approaches:
Enzymatic synthesis stands as a pinnacle of green chemistry, offering high selectivity and specificity under mild, aqueous conditions. While specific research on the enzymatic synthesis of this compound is limited, the broader field of biocatalysis for amide bond formation is well-established. nih.gov Lipases and proteases are commonly used enzymes for this purpose. A potential biocatalytic route could involve the use of a lipase (B570770) to catalyze the amidation of an ester of D-gluconic acid with N-sec-butyl-N-methylamine. Furthermore, the synthesis of related compounds like N-alkyl-beta-D-glucosylamines has been demonstrated, suggesting the feasibility of developing an enzymatic process for the target molecule. nih.gov
The following table summarizes and compares these green chemistry approaches for the synthesis of this compound:
| Green Chemistry Approach | Principle | Potential Advantages | Research Findings & Relevance |
| Catalytic Amidation (Boric Acid) | Use of a non-toxic, inexpensive catalyst to promote amide bond formation. researchgate.netsemanticscholar.org | Milder reaction conditions, reduced waste, potential for solvent-free reaction. ucl.ac.uk | Boric acid has been shown to be an effective catalyst for the amidation of carboxylic acids. researchgate.netsemanticscholar.org This is directly applicable to the reaction of D-gluconic acid. |
| Solvent-Free Synthesis | Reaction is carried out in the absence of a solvent, often with heating or mechanical mixing. cmu.edu | Reduced pollution, lower cost, simplified workup, high reaction efficiency. researchgate.netsemanticscholar.org | Solvent-free amidation using boric acid as a catalyst has been reported to be highly efficient for various amides. researchgate.netsemanticscholar.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. nih.gov | Significantly reduced reaction times, increased yields, improved energy efficiency. nih.govmdpi.com | Microwave assistance has been successfully used for the synthesis of various nitrogen-containing compounds, suggesting its potential for this amidation. nih.govnih.gov |
| Enzymatic Synthesis | Use of enzymes (e.g., lipases) as biocatalysts for amide bond formation. | High selectivity, mild reaction conditions (aqueous media, room temperature), biodegradable catalyst. | Enzymatic synthesis of related N-acylamino sugars and glucosylamines has been demonstrated, indicating the potential for a biocatalytic route. nih.govnih.gov |
Supramolecular Self Assembly and Formation of Ordered Architectures
Hydrogelation Phenomena Induced by N-sec-Butyl-N-methyl-D-gluconamide
The formation of hydrogels by sugar-based amphiphiles is a well-documented phenomenon, and it is plausible that this compound could act as a low-molecular-weight gelator in aqueous environments.
The primary mechanism for hydrogelation by small molecule gelators involves the self-assembly of the molecules into one-dimensional structures, such as fibers or ribbons. For this compound, this process would be initiated by intermolecular hydrogen bonding between the gluconamide (B1216962) headgroups. The numerous hydroxyl groups and the amide linkage provide multiple sites for hydrogen bond donors and acceptors, facilitating the formation of an extensive, three-dimensional network. These fibrous networks would then physically entrap water molecules, leading to the formation of a stable hydrogel. The chirality of the D-gluconamide moiety could also play a crucial role in inducing a helical twist in the self-assembled fibers, further strengthening the gel network.
The gelation process is highly sensitive to external conditions:
Solvent: The polarity and hydrogen bonding capacity of the solvent are critical. In water, the hydrophilic gluconamide headgroups will readily interact with the solvent, while the hydrophobic tails will aggregate to minimize their exposure to the aqueous environment, promoting the formation of the fibrous network.
Concentration: A critical gelation concentration (CGC) must be reached for a hydrogel to form. Below this concentration, the molecules may exist as monomers or smaller aggregates. As the concentration increases, the likelihood of intermolecular interactions leading to fiber formation and network entanglement also increases.
Temperature: Temperature typically has an inverse relationship with the stability of hydrogels formed through hydrogen bonding. An increase in temperature can disrupt the relatively weak hydrogen bonds, leading to the breakdown of the gel network and a transition from a gel to a sol state. This transition is often reversible upon cooling.
Organogelation and Solvent-Dependent Mesophases
In addition to hydrogelation, this compound likely exhibits organogelation, the ability to gel organic solvents. The nature of the self-assembled structures and the resulting mesophases would be highly dependent on the specific solvent used.
In non-polar organic solvents, the driving force for self-assembly would be the hydrogen bonding between the polar gluconamide headgroups, which would form the core of the fibrous structures, with the hydrophobic alkyl chains extending into the solvent. In more polar organic solvents, the interactions become more complex, and different aggregated structures or mesophases, such as lamellar or hexagonal phases, could potentially form depending on the solvent's ability to interact with the amphiphile.
Micellar and Vesicular Aggregate Formation
As a surfactant, this compound is expected to form various types of aggregates in aqueous solution, including micelles and vesicles. ontosight.ai
The determination of the CMC is typically carried out using techniques such as tensiometry, conductivity measurements, or fluorescence spectroscopy. These methods detect the abrupt change in a physical property of the solution that occurs at the onset of micelle formation.
| Property | Expected Trend for this compound |
| Critical Micelle Concentration (CMC) | Higher than longer-chain N-alkyl-N-methyl-D-gluconamides. |
| Influence of Electrolytes | Addition of salt would likely decrease the CMC due to screening of headgroup repulsion. |
| Influence of Temperature | The effect of temperature on the CMC of non-ionic surfactants can be complex, often showing a minimum at a certain temperature. |
The shape and size of the aggregates formed by this compound would be influenced by its molecular geometry, concentration, and the solution conditions. The packing parameter, which relates the headgroup area to the volume and length of the hydrophobic tail, can be used to predict the likely morphology. Given the relatively bulky gluconamide headgroup and the shorter sec-butyl tail, the formation of spherical or globular micelles would be the most probable outcome in aqueous solution.
Under specific conditions, such as in the presence of certain additives or at particular concentrations, the formation of more complex structures like worm-like micelles or even vesicles (bilayer structures enclosing an aqueous core) could be possible. The stability of these aggregates would depend on the strength of the intermolecular forces holding them together, which are in turn influenced by factors like temperature and pH.
Liquid Crystalline Behavior and Thermotropic Mesophases
While specific studies on the liquid crystalline behavior of this compound are not extensively documented in publicly available literature, the behavior of analogous long-chain N-alkyl-D-gluconamides strongly suggests that it is likely to form thermotropic mesophases. For instance, research on N-n-undecyl-D-gluconamide has demonstrated its ability to form a smectic A liquid crystal phase upon heating. capes.gov.br This transition is preceded by crystal-to-crystal phase transitions at lower temperatures. capes.gov.br The formation of such layered structures is a hallmark of amphiphilic molecules with a propensity for organized self-assembly.
In the case of N-n-undecyl-D-gluconamide, the transition to a smectic A phase occurs at 156.7°C. capes.gov.br The molecular packing in this phase is characterized by a bilayer arrangement where the hydrophilic gluconamide headgroups are associated, and the hydrophobic alkyl chains are interdigitated. capes.gov.br This head-to-head molecular packing is a common feature of thermotropic liquid crystals formed by sugar-based amphiphiles.
Table 1: Phase Transitions of N-n-undecyl-D-gluconamide
| Transition | Temperature (°C) | Phase |
|---|---|---|
| Crystal-to-Crystal | 77.2 | - |
| Crystal-to-Crystal | 99.4 | - |
The likelihood of this compound exhibiting similar behavior is high, although the specific transition temperatures and mesophase characteristics would be influenced by the shorter and bulkier sec-butyl group compared to the linear undecyl chain. Generally, shorter chain lengths in amphiphilic molecules tend to alter the stability and type of the mesophase. Studies on other short-chain sugar-based amphiphiles, such as n-alkyl-β-D-glucosides with butyl and pentyl chains, have revealed the formation of cubic liquid crystal phases. nih.gov This suggests that this compound could potentially form cubic or other complex mesophases.
Hierarchical Self-Assembly and Nanoscale Structures
The self-assembly of this compound is a hierarchical process where individual molecules associate to form primary aggregates, which in turn organize into more complex nanoscale structures. This process is driven by a combination of hydrogen bonding between the gluconamide headgroups, hydrophobic interactions between the alkyl chains, and van der Waals forces. The inherent chirality of the molecule is a key factor in directing the formation of ordered, non-centrosymmetric assemblies.
The D-gluconamide headgroup of this compound is intrinsically chiral. This molecular chirality can be transferred and amplified through non-covalent interactions to the supramolecular level, leading to the formation of helical assemblies. This phenomenon is well-documented for a wide range of carbohydrate-based amphiphiles. goettingen-research-online.deresearchgate.net The process of chirality amplification involves the cooperative arrangement of chiral molecules into a preferred helical sense (either right-handed or left-handed), resulting in a macroscopic chiral structure.
While direct visualization of helical assemblies of this compound is not reported, studies on similar carbohydrate derivatives demonstrate the formation of helical fibers and ribbons. goettingen-research-online.deresearchgate.net The handedness of these helical structures is determined by the specific stereochemistry of the sugar and the nature of the intermolecular interactions. The formation of these structures is a manifestation of hierarchical self-assembly, where molecular chirality dictates the morphology at the nanoscale.
Under appropriate conditions, the primary self-assembled structures of this compound, such as micelles or initial fibrillar aggregates, can further associate to form extensive three-dimensional fibrous networks. The formation of such networks is a common characteristic of amphiphilic molecules that can form strong, directional intermolecular interactions, particularly hydrogen bonds.
The self-assembly of peptide amphiphiles, which share similarities with sugar-based amides in their ability to form extensive hydrogen-bonded networks, often leads to the formation of long nanofibers that entangle to create a stable network. nih.gov It is plausible that this compound behaves similarly, with the gluconamide headgroups providing the necessary hydrogen bonding sites for the formation of one-dimensional aggregates that grow into fibers. These fibers can then physically cross-link to form a network structure. The transition from individual molecules to complex networks represents the highest level of the hierarchical self-assembly process for this type of molecule.
Intermolecular Interactions and Stabilization Mechanisms in N Sec Butyl N Methyl D Gluconamide Assemblies
Role of Hydrogen Bonding in Self-Assembly
Hydrogen bonding plays a pivotal role in the self-assembly of N-sec-Butyl-N-methyl-D-gluconamide. The D-gluconamide headgroup is rich in hydrogen bond donors (hydroxyl groups and the amide N-H, if present and not fully substituted) and acceptors (hydroxyl oxygens and the amide carbonyl oxygen). These functional groups can form extensive networks of intermolecular hydrogen bonds, significantly contributing to the cohesion and stability of the assembled structures.
In aqueous environments, the hydroxyl groups of the gluconamide (B1216962) headgroup can form hydrogen bonds with surrounding water molecules, which is crucial for the solubility of the individual molecules. However, during self-assembly into structures like micelles or bilayers, these groups can also form direct hydrogen bonds with each other. This inter-headgroup hydrogen bonding network provides a significant cohesive energy, stabilizing the aggregate structure. The formation of these hydrogen bonds can be a cooperative process, where the formation of one bond enhances the likelihood of others forming nearby.
The amide linkage itself is a classic motif for hydrogen bonding in molecular self-assembly. The carbonyl oxygen is a strong hydrogen bond acceptor, while the amide hydrogen (in primary or secondary amides) is a donor. In the case of this compound, a tertiary amide, the traditional N-H---O=C hydrogen bond is absent. However, the carbonyl oxygen remains a key hydrogen bond acceptor site, capable of interacting with the hydroxyl groups on adjacent gluconamide moieties or with solvent molecules.
Table 1: Potential Hydrogen Bond Interactions in this compound Assemblies
| Donor Group | Acceptor Group | Interaction Type | Significance in Assembly |
| Hydroxyl (-OH) | Hydroxyl (-OH) | Intermolecular | Headgroup cohesion, aggregate stability |
| Hydroxyl (-OH) | Amide Carbonyl (C=O) | Intermolecular | Headgroup packing, structural definition |
| Water (H₂O) | Hydroxyl (-OH) | Solute-Solvent | Solubilization, mediation of headgroup interactions |
| Water (H₂O) | Amide Carbonyl (C=O) | Solute-Solvent | Solubilization, mediation of headgroup interactions |
Hydrophobic Interactions and Chain Packing
The size and shape of the hydrophobic groups influence the packing of the molecules within the aggregate. The sec-butyl group, being bulkier and more branched than a linear butyl chain, will have specific steric requirements that affect how closely the molecules can pack. This, in turn, influences the geometry of the resulting aggregates. For instance, a bulkier hydrophobic group might favor the formation of spherical micelles over more extended structures like bilayers.
Electrostatic Interactions in Charged Derivatives
This compound is a non-ionic molecule, and therefore, direct electrostatic (charge-charge) interactions are not a primary stabilization mechanism in its self-assembly.
However, if charged derivatives were to be synthesized, electrostatic interactions would become critically important. For instance, the introduction of a quaternary ammonium (B1175870) group would create a cationic surfactant. nih.gov In this case, electrostatic repulsion between the positively charged headgroups would oppose aggregation. This repulsive force would need to be overcome by the hydrophobic interactions for self-assembly to occur. The balance between these opposing forces would determine the CMC and the morphology of the aggregates.
Conversely, in catanionic mixtures, where a cationic derivative is mixed with an anionic surfactant, strong attractive electrostatic interactions between the oppositely charged headgroups would significantly promote and stabilize the formation of self-assembled structures like vesicles. mdpi.com These interactions are often the dominant force in such mixed systems. nih.gov
Table 2: Hypothetical Interactions in Charged Derivatives of this compound
| Derivative Type | Interacting Groups | Nature of Interaction | Effect on Assembly |
| Cationic | Positively charged headgroups | Repulsive | Opposes aggregation, increases CMC |
| Anionic | Negatively charged headgroups | Repulsive | Opposes aggregation, increases CMC |
| Catanionic Mixture | Cationic and Anionic headgroups | Attractive | Promotes aggregation, lowers CMC, can form vesicles |
Solvent-Mediated Interactions and Their Influence on Assembly
The solvent is not a passive medium but an active participant in the self-assembly process. For this compound in an aqueous environment, water molecules play several crucial roles.
The properties of the solvent, such as polarity, ionic strength, and pH, can significantly influence the self-assembly process. For instance, in a less polar solvent, the hydrophobic effect would be weaker, and aggregation might not occur or would lead to different structures (e.g., reverse micelles). The addition of electrolytes to an aqueous solution can affect the hydration of the headgroups and screen any electrostatic repulsions (even weak dipole-dipole ones), which can promote aggregation and lower the CMC. The self-assembly of peptides and other amphiphiles has been shown to be highly dependent on solvent conditions. nih.govnih.gov The Hansen solubility parameters, which consider dispersion, polar, and hydrogen bonding contributions, can be a useful tool for predicting the effect of different solvents on the self-assembly of amphiphiles.
Advanced Spectroscopic and Microscopic Characterization of N Sec Butyl N Methyl D Gluconamide Assemblies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Supramolecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the structure and dynamics of molecules in solution. For N-sec-Butyl-N-methyl-D-gluconamide, NMR can provide detailed insights into the formation of supramolecular assemblies, molecular motion, and the specific interactions driving the aggregation process.
Elucidating Molecular Motion and Dynamics
The transition from individual molecules (unimers) to aggregated structures can be monitored by changes in NMR parameters. The molecular weight and size of the aggregates directly influence their diffusion coefficient, which can be measured using Diffusion-Ordered Spectroscopy (DOSY). nih.gov In a typical DOSY experiment for an amphiphile like this compound, the diffusion coefficient of the aggregated species would be significantly lower than that of the free molecules. nih.gov This difference allows for the clear identification of the onset of aggregation and the determination of the critical aggregation concentration.
Furthermore, NMR relaxation measurements can provide information on the mobility of different parts of the molecule. For instance, the relaxation times (T1 and T2) of the protons in the hydrophobic sec-butyl group are expected to change significantly upon aggregation, reflecting their restricted motion within the core of the assembly. In contrast, the protons of the hydrophilic D-gluconamide headgroup may retain more mobility due to their interaction with the solvent.
Probing Intermolecular Interactions
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in identifying through-space interactions between protons that are in close proximity (typically < 5 Å). youtube.com In the context of this compound assemblies, NOESY experiments can reveal specific intermolecular contacts. For example, cross-peaks between the protons of the sec-butyl group and the methyl group on the nitrogen would indicate their close packing within the hydrophobic core of the aggregates. youtube.com Similarly, NOE cross-peaks between protons of the gluconamide (B1216962) headgroups could suggest specific arrangements and hydrogen-bonding networks at the surface of the assemblies.
The chemical shifts of certain protons, particularly those involved in hydrogen bonding like the hydroxyl (OH) and amide (NH) protons, are also sensitive to the molecular environment. nih.gov A downfield shift of these proton signals upon aggregation is often indicative of their participation in intermolecular hydrogen bonds, which are crucial for the stability of the supramolecular structure. nih.gov
Below is a representative table of expected ¹H NMR chemical shifts for this compound in a deuterated solvent, highlighting the key proton signals.
| Proton Assignment | Expected Chemical Shift (ppm) | Notes |
| sec-Butyl CH₃ | ~ 0.9 | |
| sec-Butyl CH₂ | ~ 1.2 - 1.5 | |
| sec-Butyl CH | ~ 3.5 - 3.8 | |
| N-CH₃ | ~ 2.9 - 3.1 | |
| Gluconamide OH groups | ~ 3.5 - 5.0 | Broad signals, may exchange with solvent |
| Gluconamide CH groups | ~ 3.4 - 4.5 | Complex multiplet region |
| Amide NH | ~ 7.5 - 8.5 | Shift is sensitive to H-bonding and solvent |
Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
Infrared (IR) and Raman Spectroscopy for Hydrogen Bonding Analysis
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are highly sensitive to the chemical environment of functional groups and are particularly well-suited for studying hydrogen bonding.
In the IR spectrum of this compound, the stretching vibrations of the O-H and N-H groups are of primary interest. In a dilute solution of non-aggregated molecules, these bands are expected to be sharp and at higher frequencies. Upon aggregation and the formation of intermolecular hydrogen bonds, these bands typically broaden and shift to lower wavenumbers. nih.gov For example, the free O-H stretching vibration usually appears around 3600-3700 cm⁻¹, while hydrogen-bonded O-H stretches are observed in the broader 3200-3500 cm⁻¹ region. researchgate.net
The amide I band, which is primarily due to the C=O stretching vibration of the amide group, is also a valuable probe. researchgate.net Its position is sensitive to hydrogen bonding involving the carbonyl oxygen. A shift in the amide I band to a lower frequency upon aggregation would provide strong evidence for the participation of the carbonyl group in hydrogen bonding, which helps to stabilize the self-assembled structure. researchgate.netrsc.org
Raman spectroscopy offers complementary information. The C-H stretching region (2800-3000 cm⁻¹) can be used to probe the packing of the alkyl chains. rsc.org An increase in the order and packing density of the sec-butyl groups within the aggregate core would be reflected in changes in the relative intensities and frequencies of the symmetric and asymmetric C-H stretching modes. rsc.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Interpretation upon Aggregation |
| O-H Stretch (IR, Raman) | 3200 - 3600 | Broadening and shift to lower frequency indicates H-bonding. nih.gov |
| N-H Stretch (IR, Raman) | 3100 - 3500 | Broadening and shift to lower frequency indicates H-bonding. |
| C-H Stretch (IR, Raman) | 2850 - 3000 | Changes in band shape and intensity reflect alkyl chain packing. rsc.orgnih.gov |
| Amide I (C=O Stretch) (IR) | 1630 - 1680 | Shift to lower frequency suggests H-bonding at the carbonyl oxygen. researchgate.net |
| Amide II (N-H Bend, C-N Stretch) (IR) | 1510 - 1570 | Shift in frequency can also indicate changes in H-bonding. researchgate.net |
Table 2: Key Vibrational Bands for the Analysis of this compound Assemblies.
X-Ray Diffraction (XRD) and Small-Angle X-Ray Scattering (SAXS) for Ordered Phases
When this compound self-assembles into well-ordered structures, X-ray scattering techniques can provide critical information about their morphology and dimensions.
X-Ray Diffraction (XRD) is used to analyze crystalline or semi-crystalline materials. If the aggregates form ordered structures like lamellae or crystalline fibers, the XRD pattern will exhibit sharp peaks at specific angles. researchgate.net The positions of these peaks can be used to calculate the repeating distances within the structure, such as the layer spacing in a lamellar phase. nih.gov For amphiphilic molecules, it is common to observe a series of peaks at small angles that are indicative of a layered structure, with the d-spacing corresponding to the thickness of the molecular bilayer. nih.govacs.org
Electron Microscopy (TEM, SEM) for Aggregate Morphology
Electron microscopy techniques provide direct visual evidence of the morphology of the self-assembled structures.
Transmission Electron Microscopy (TEM) offers high-resolution imaging of the aggregates. To prepare a sample for TEM, a dilute solution of the aggregates is typically deposited on a carbon-coated grid and the solvent is evaporated. TEM images can reveal the formation of various structures such as nanofibers, ribbons, or nanotubes. nih.gov The dimensions of these structures, such as the width and length of fibers, can be directly measured from the images.
Scanning Electron Microscopy (SEM) is used to visualize the surface topography of bulk materials. If this compound forms a gel, SEM can be used to image the three-dimensional network structure of the gel. The images can show the interconnected network of fibers or other aggregates that are responsible for entrapping the solvent and giving the material its gel-like properties.
Rheological Characterization of Gel Mechanical Properties
If this compound forms a hydrogel, rheology is the primary technique to quantify its mechanical properties. nih.govnih.gov Rheological measurements are performed using a rheometer, which applies a controlled stress or strain to the sample and measures the resulting deformation or stress.
Oscillatory rheology is particularly useful for characterizing viscoelastic materials like gels. illinois.eduresearchgate.net In a typical experiment, a small, oscillating strain is applied to the gel, and the storage modulus (G') and the loss modulus (G'') are measured as a function of frequency or strain. tainstruments.com The storage modulus represents the elastic (solid-like) component of the material, while the loss modulus represents the viscous (liquid-like) component. tainstruments.comrheologylab.com For a true gel, the storage modulus is significantly larger than the loss modulus (G' > G'') and is relatively independent of frequency over a wide range. researchgate.net
The magnitude of the storage modulus is a measure of the gel's stiffness. ut.ac.ir By performing a strain sweep, the linear viscoelastic region (LVR) can be determined, which is the range of strains over which the gel structure remains intact. The point at which G' begins to decrease marks the yield strain, indicating the onset of structural breakdown.
| Rheological Parameter | Typical Value for a Hydrogel | Significance |
| Storage Modulus (G') | 10² - 10⁵ Pa | Measures the elastic character and stiffness of the gel. researchgate.net |
| Loss Modulus (G'') | 10¹ - 10⁴ Pa | Measures the viscous character of the gel. |
| G' / G'' (Tan δ) | < 1 | Indicates a predominantly elastic, solid-like material. |
| Yield Strain | 1 - 100 % | The strain at which the gel structure begins to break down. |
Table 3: Typical Rheological Properties of a Supramolecular Hydrogel.
Other Advanced Techniques for Structural Characterization
Beyond the more common spectroscopic and microscopic methods, a range of other advanced analytical techniques can provide deeper insights into the complex structures and dynamics of this compound assemblies. These methods are particularly adept at probing the nanoscale architecture and viscoelastic properties of the micelles and gels formed by this amphiphile. While specific research applying these techniques directly to this compound is not extensively detailed in publicly available literature, the characterization of structurally similar N-alkyl-N-methyl-gluconamides, such as N-Nonanoyl-N-methyl-D-glucamine (MEGA-9), offers a strong precedent for their application and expected utility.
Techniques such as Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are powerful for determining the size, shape, and aggregation number of micelles in solution. These scattering techniques can elucidate the internal structure of self-assembled aggregates, providing data on core size, shell thickness, and inter-micellar interactions. For instance, in studies of analogous gluconamide surfactants, SANS has been employed to reveal the formation of prolate ellipsoidal micelles and to understand how additives like salts or ionic liquids can influence micellar structure and growth. researchgate.net
Rheological measurements are another critical tool for characterizing the macroscopic properties of this compound gels and concentrated solutions. By measuring the response of the material to applied stress or strain, rheology can describe the viscoelastic properties, such as storage and loss moduli, which are indicative of the strength and stability of the gel network. These properties are a direct consequence of the underlying molecular and supramolecular structure.
Cryo-Transmission Electron Microscopy (cryo-TEM) would allow for the direct visualization of the self-assembled structures in a vitrified state, preserving their native morphology in solution. This technique could provide unambiguous evidence for the shape and size of micelles or the network structure of gels, complementing the indirect measurements from scattering techniques. Similarly, Atomic Force Microscopy (AFM) could be used to image the surface of adsorbed layers or dried gel structures, revealing details about the fibrillar or porous nature of the assemblies.
The table below summarizes findings for a structurally related compound, illustrating the type of data that can be obtained through these advanced techniques.
| Technique | Analyte | Key Findings | Reference |
| Small-Angle Neutron Scattering (SANS) | N-Nonanoyl-N-methyl-D-glucamine (MEGA-9) micelles | Elucidation of micellar structure, showing the formation of prolate ellipsoidal micelles. The study also investigated the influence of additives on micellar properties. | researchgate.net |
| Fluorescence Spectroscopy | N-Nonanoyl-N-methyl-D-glucamine (MEGA-9) micelles | Used to determine the critical micelle concentration (CMC) and to probe the microenvironment within the micelles. | researchgate.netresearchgate.net |
| Density Functional Theory (DFT) Calculations | N-Nonanoyl-N-methyl-D-glucamine (MEGA-9) | Provided insights into the interaction energies between the surfactant, water, and additives, helping to explain the observed self-assembly behavior. | researchgate.net |
These advanced methods, when applied to this compound, would significantly enhance the understanding of its self-assembly behavior, providing a multiscale picture from molecular interactions to macroscopic material properties.
Structure Function Relationship in N Sec Butyl N Methyl D Gluconamide Supramolecular Systems
Influence of Alkyl Chain Length and Branching on Self-Assembly
The self-assembly of amphiphilic molecules is profoundly influenced by the structure of their hydrophobic alkyl chains. Both the length and branching of these chains dictate the efficiency of molecular packing, which in turn determines the type and stability of the resulting supramolecular structures.
In the homologous series of N-alkyl-N-methyl-D-gluconamides, increasing the length of the linear alkyl chain generally enhances the hydrophobicity of the molecule. This strengthening of the hydrophobic effect typically leads to a lower critical micelle concentration (CMC), the concentration at which molecules begin to self-assemble into micelles. Longer, more hydrophobic chains drive aggregation at lower concentrations to minimize their unfavorable contact with water.
The sec-butyl group in N-sec-Butyl-N-methyl-D-gluconamide introduces branching in the alkyl substituent. Compared to its linear isomer, N-n-butyl-N-methyl-D-gluconamide, the branched sec-butyl group creates steric hindrance. This bulkiness disrupts the orderly, tight packing of the hydrophobic tails within a micellar core or a gel network. Consequently, molecules with branched chains may exhibit a higher CMC value than their linear counterparts due to less efficient packing. However, this same steric effect can influence the curvature of the resulting aggregates, potentially favoring the formation of smaller, spherical micelles over larger, elongated structures. Studies on other surfactant systems have shown that branching in the alkyl chain can increase the cross-sectional area of the hydrophobic tail, which alters the critical packing parameter and influences the morphology of the self-assembled aggregates.
The effect of alkyl chain characteristics on self-assembly is a well-documented phenomenon in surfactant science. rsc.orgnih.gov Longer alkyl chains generally lead to stronger van der Waals interactions between adjacent molecules, contributing to more stable assemblies. rsc.org However, this is balanced by conformational entropy; very long chains have more rotational freedom, which can oppose ordering. montana.edu The presence of branching, as in the sec-butyl group, complicates this relationship by introducing steric constraints that hinder close packing. researchgate.net
| Parameter | Effect of Increasing Linear Alkyl Chain Length | Effect of Alkyl Chain Branching (e.g., sec-Butyl) |
| Hydrophobicity | Increases | May slightly decrease effective hydrophobicity compared to linear isomer |
| Critical Micelle Conc. (CMC) | Decreases | Tends to increase compared to linear isomer |
| Molecular Packing | Becomes more ordered and compact | Becomes less efficient due to steric hindrance |
| Aggregate Stability | Generally increases due to stronger van der Waals forces | May decrease due to poorer packing |
| Aggregate Morphology | May favor transition from spherical to cylindrical micelles | Tends to favor aggregates with higher surface curvature (e.g., spherical micelles) |
Impact of N-Substitution (Methyl, sec-Butyl) on Amphiphilic Properties
The nature of the substituents on the amide nitrogen atom is critical in defining the amphiphilic character of this compound. The combination of a small methyl group and a bulkier, branched sec-butyl group creates a unique hydrophobic domain that modulates the molecule's behavior at interfaces.
The presence of two alkyl groups on the nitrogen, as opposed to a single N-alkyl chain, increases the steric bulk around the amide bond. This substitution pattern influences the molecule's ability to form intermolecular hydrogen bonds. While the gluconamide (B1216962) headgroup possesses multiple hydroxyl (-OH) groups that are primary sites for hydrogen bonding, the tertiary amide nitrogen itself cannot act as a hydrogen bond donor. This contrasts with secondary N-alkyl gluconamides, which have an N-H group available for hydrogen bonding. This difference can affect the packing and stability of the resulting supramolecular structures.
Stereochemical Effects on Hierarchical Organization
The stereochemistry of the D-gluconamide headgroup is a crucial factor in the formation of well-defined, hierarchical supramolecular structures. The specific spatial arrangement of the multiple hydroxyl groups along the carbohydrate backbone is not random; it provides a template for directional and specific intermolecular interactions, primarily through hydrogen bonding.
The "D" configuration of the gluconamide moiety imparts chirality to the molecule. This inherent chirality is often transferred up from the molecular level to the supramolecular level, leading to the formation of chiral aggregates such as twisted ribbons, helical fibers, or coiled tubules. The defined stereocenters of the gluco- configuration dictate the preferred directionality of hydrogen bonds between adjacent molecules, promoting a specific twist or curvature in the growing assembly. This phenomenon is a key principle in the design of complex biomaterials where chirality dictates biological recognition and function. nih.govosti.gov
The hierarchical organization begins with the self-assembly of individual molecules into primary structures like fibers or ribbons, driven by a combination of hydrogen bonding between the headgroups and hydrophobic interactions between the tails. These primary structures can then associate into larger, more complex networks, ultimately leading to the formation of a macroscopic material like a hydrogel. The stereochemical information encoded in the D-gluconamide headgroup guides this entire process, ensuring the formation of reproducible and well-ordered materials.
Correlation between Molecular Structure and Supramolecular Functionality (e.g., Gel Strength, Micelle Stability)
A direct correlation exists between the molecular features of this compound and the functional properties of the supramolecular systems it forms, such as the stability of its micelles and the mechanical strength of its gels.
Micelle Stability: Micelle stability is governed by two main factors: thermodynamic stability (related to the CMC) and kinetic stability (the rate at which molecules exchange between the micelle and the bulk solution).
Thermodynamic Stability: As discussed, the branched sec-butyl group likely increases the CMC, meaning a higher concentration is needed to maintain the micellar state compared to a linear isomer. This suggests lower thermodynamic stability.
Kinetic Stability: The hydrophobic interactions, driven by the sec-butyl and methyl groups, are the primary force holding the micelle together. Stronger hydrophobic interactions, often found with longer alkyl chains, lead to greater kinetic stability. utoronto.ca Core cross-linking is another strategy to enhance kinetic stability, though not inherent to this molecule's self-assembly. utoronto.ca
Gel Strength: For amphiphiles that form hydrogels, the mechanical strength (often measured by the elastic or storage modulus, G') is directly related to the density and integrity of the underlying fiber network.
Molecular Packing: The inefficient packing caused by the branched sec-butyl group can lead to a less dense and more disordered fiber network. This would likely result in a weaker gel compared to a gel formed from a similar molecule with a linear alkyl chain that allows for more efficient, ordered fiber formation.
Intermolecular Forces: Gel strength is highly dependent on the strength of non-covalent interactions. While the D-gluconamide headgroup provides robust hydrogen bonding, the disruption in hydrophobic packing caused by the sec-butyl group can be a limiting factor. Research on other gelling systems, like Fmoc-dipeptides, shows that hydrophobicity is a key determinant of the ability to form a stable, self-supporting gel. rsc.org Similarly, studies on triblock copolymers demonstrate that increasing the molecular weight of the hydrophobic blocks enhances gel strength. researchgate.net This highlights the principle that stronger, more extensive non-covalent networks lead to mechanically stronger gels. mdpi.com
| Molecular Feature | Impact on Supramolecular Functionality |
| Branched sec-Butyl Group | Disrupts packing, potentially leading to lower micelle stability and weaker gel strength compared to a linear isomer. |
| Hydrophilic D-Gluconamide Head | Provides strong, directional hydrogen bonding, which is essential for the formation of the fibrous network that constitutes a gel. |
| Chiral 'D' Configuration | Induces chirality in the supramolecular assembly (e.g., helical fibers), which can influence the gel's mechanical properties and interactions with other chiral molecules. |
| Overall Hydrophobicity | Determines the driving force for assembly; a critical balance is needed to achieve gelation. Too little hydrophobicity may prevent assembly, while too much may lead to precipitation. rsc.org |
Design Principles for Tunable Supramolecular Materials
The structure-function relationships discussed above form the basis for designing tunable supramolecular materials. By systematically modifying the molecular architecture of amphiphiles like this compound, one can control the properties of the resulting materials.
Tuning Hydrophobicity: The most fundamental principle is adjusting the hydrophobic-hydrophilic balance. For the gluconamide family, this can be achieved by varying the length and branching of the N-alkyl substituents. Lengthening the alkyl chain would increase hydrophobicity, likely enhancing gel strength and lowering the CMC, while introducing more branching would have the opposite effect.
Controlling Intermolecular Interactions: The design should focus on modulating the non-covalent forces responsible for self-assembly. While the hydrogen bonding of the gluconamide headgroup is relatively fixed, the van der Waals forces and hydrophobic interactions can be precisely tuned through the alkyl groups. The introduction of aromatic rings or other functional groups could introduce additional π-π stacking interactions.
Exploiting Stereochemistry: Chirality can be used as a design element to control the morphology of supramolecular structures. osti.gov Using different sugar headgroups (e.g., mannonamide or galactonamide) with different stereochemistries would alter the directionality of hydrogen bonding, leading to different helical structures and, consequently, different material properties.
Hierarchical Assembly: A key design goal is to control assembly across multiple length scales. nih.gov This involves designing molecules that not only form primary fibers but also promoting the controlled association of these fibers into larger, functional architectures. This can be influenced by factors like solvent conditions, temperature, and the concentration of the gelling agent. The ultimate aim is to translate molecular-level information into macroscopic material properties in a predictable way. cicbiomagune.es
By understanding these principles, it becomes possible to rationally design novel gluconamide-based surfactants and gelators with properties tailored for specific applications, from consumer products to advanced biomaterials.
Applications in Advanced Materials Science
Low Molecular Weight Gelators (LMWGs) in Non-Biological Systems
N-sec-Butyl-N-methyl-D-gluconamide belongs to the broader class of sugar-based amides, many of which are recognized as effective low molecular weight gelators (LMWGs). These small molecules can self-assemble in liquids through non-covalent interactions, such as hydrogen bonding and van der Waals forces, to form three-dimensional networks that immobilize the solvent, creating a gel.
Oil Spill Remediation and Separation Technologies
The application of LMWGs in oil spill remediation is an area of active research. The principle lies in phase-selective gelation, where the gelator, when added to an oil-water mixture, selectively assembles in and solidifies the oil phase. This transforms the liquid oil into a solid or semi-solid gel, which can then be mechanically removed from the water's surface, simplifying cleanup and recovery.
While direct studies on this compound for oil spill remediation are not extensively documented, research on analogous N-alkyl-D-gluconamides provides strong evidence for its potential. researchgate.net For instance, N-octyl-D-gluconamide has been shown to form gels in various organic solvents and oils. researchgate.net This capability is critical for oil recovery. The self-assembly of these sugar-based amides into fibrous networks is driven by hydrogen bonding between the hydroxyl and amide groups of the gluconamide (B1216962) headgroups, while the alkyl chains interact with the non-polar oil molecules. It is hypothesized that this compound would function similarly, with its sec-butyl group providing the necessary hydrophobicity to interact with crude oil components.
The effectiveness of such gelators is often evaluated based on their minimum gelation concentration (MGC) and the mechanical properties of the resulting oleogel (oil gel).
Table 1: Gelation Properties of a Structurally Related N-Alkyl-D-Gluconamide
| Gelator | Solvent | Minimum Gelation Concentration (MGC) | Gel Properties |
| N-octyl-D-gluconamide | Various organic solvents and oils | As low as 1-2% | Forms highly ordered, right-handed twisted ropes |
Data inferred from studies on analogous compounds. researchgate.net
Templates for Nanomaterials Synthesis
The self-assembled fibrillar networks of LMWGs can also serve as templates for the synthesis of nanomaterials. The fibers create a scaffold that can direct the growth and organization of nanoparticles, leading to the formation of one-dimensional nanostructures like nanowires or nanotubes. The dimensions and morphology of the LMWG fibers dictate the resulting nanomaterial's structure. Although specific research on this compound as a template is not available, the principle has been demonstrated with other sugar-based gelators. The ability of N-alkyl-gluconamides to form well-defined, helical fibers suggests their potential in templating applications. researchgate.net
Functional Components in Polymeric and Hybrid Materials
The amphiphilic nature of this compound also makes it a candidate for incorporation into polymeric and hybrid materials, where it can influence properties like solubility, stability, and mechanical behavior.
Co-amorphous Systems and Solid Form Engineering
In pharmaceutical and materials science, co-amorphous systems are single-phase amorphous blends of two or more small molecules. nih.gov This strategy is often employed to enhance the solubility and stability of poorly soluble active ingredients or to create novel materials with unique properties. nih.govnih.gov
While research has not directly focused on this compound in co-amorphous systems, studies on structurally similar molecules highlight the potential. For example, a study on N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-3), another N-butyl-N-methyl amide, demonstrated the formation of amorphous solid dispersions with polymers like Soluplus® and polyvinylpyrrolidone (B124986) (PVP). mdpi.com These dispersions were created to improve the solubility of the poorly water-soluble GML-3. The study found that a minimum polymer-to-API ratio was necessary to achieve a fully amorphous state and prevent recrystallization, especially under high humidity conditions. mdpi.com
Given its own amphiphilic character and potential for hydrogen bonding, this compound could act as a co-former, stabilizing the amorphous state of another component through intermolecular interactions, thereby preventing crystallization and enhancing solubility.
Table 2: Example of a Co-Amorphous System with a Structurally Similar Amide (GML-3)
| Active Pharmaceutical Ingredient (API) | Polymer | API:Polymer Ratio | Resulting Form | Key Finding |
| GML-3 | Soluplus® | 1:4 | Amorphous Solid Dispersion | Complete amorphization achieved, preventing API crystallization. mdpi.com |
| GML-3 | PVP | 1:5 | Amorphous Composite | Residual crystallinity disappears with increased polymer fraction. mdpi.com |
Modulators of Polymer Properties
When incorporated into a polymer matrix, small molecules like this compound can act as plasticizers or modifiers, altering the polymer's physical and mechanical properties. Its amphiphilic structure allows it to interact with both polar and non-polar segments of a polymer chain. The gluconamide portion can form hydrogen bonds, while the alkyl groups can introduce flexibility and modify the hydrophobic-hydrophilic balance of the final material. Studies on amphiphilic cellulose (B213188) derivatives have shown that the introduction of such molecules can be a strategy to develop new bio-sustainable materials with tailored properties for various applications, including drug delivery. nih.gov
Ice Recrystallization Inhibition (IRI) Agents in Cryopreservation Technologies (Non-Clinical)
Cryopreservation, the preservation of biological materials at sub-zero temperatures, is often hampered by damage caused by the formation and growth of ice crystals. During thawing, smaller ice crystals tend to merge into larger ones in a process called ice recrystallization, which can cause significant cellular damage. nih.gov Ice recrystallization inhibitors (IRIs) are molecules that can adsorb to the surface of small ice crystals, preventing their growth.
While this compound has not been specifically tested, numerous studies on structurally related N-substituted gluconamides have identified them as potent IRIs. researchgate.net Research has shown that compounds like N-(2-fluorophenyl)-D-gluconamide are highly effective at inhibiting ice recrystallization, even more so than some naturally occurring antifreeze proteins. researchgate.net The mechanism is thought to involve the amphiphilic nature of these molecules; the hydrophilic sugar headgroup interacts with the ice crystal surface, while the hydrophobic tail perturbs the ordering of water molecules near the ice surface, hindering further crystal growth.
The structure of the hydrophobic tail plays a crucial role in IRI activity. Studies on a series of N-aryl-D-gluconamides have demonstrated that the nature and position of substituents on the aryl ring significantly impact their effectiveness. This structure-activity relationship suggests that the sec-butyl group in this compound would provide the necessary hydrophobicity for IRI activity.
Table 3: Ice Recrystallization Inhibition (IRI) Activity of Structurally Related Gluconamides
| Compound | Concentration (mM) | IRI Activity (% Mean Grain Size) |
| N-(2-fluorophenyl)-D-gluconamide (2FA) | 22 | High |
| N-(2,6-difluorobenzyl)-D-gluconamide (2,6DFB) | 22 | Moderate |
| N-propyl-D-gluconamide (NPrGlc) | 22 | Low to None |
Data represents findings from studies on analogous compounds and indicates the potential effectiveness of gluconamide derivatives as IRIs. researchgate.net These findings strongly support the potential for this compound to serve as an effective IRI agent in non-clinical cryopreservation applications, such as the preservation of cell cultures or other biological samples for research purposes.
Mechanism of IRI Activity
Ice recrystallization is a process where larger ice crystals grow at the expense of smaller ones during freezing and thawing cycles, a phenomenon that can cause significant damage in biological systems and materials. This compound, as a synthetic small molecule, demonstrates Ice Recrystallization Inhibition (IRI) activity. The mechanism is rooted in the compound's amphiphilicity and its ability to interact with ice-water interfaces.
Synthetic, sugar-derived small molecules are designed to mimic the function of natural antifreeze proteins (AFPs) and glycoproteins (AFGPs). pantheracryo.com These molecules function by concentrating in the unfrozen liquid phase that exists between nascent ice crystals. pantheracryo.com Here, they adsorb onto the surface of the ice crystals, creating a protective shield that physically hinders the migration of water molecules from smaller crystals to larger ones. pantheracryo.com This action does not necessarily stop ice formation but controls its growth, resulting in a dispersion of many small, less damaging ice particles rather than large, destructive ones. pantheracryo.com
The specific structure of this compound is crucial to this function. The hydrophilic D-gluconamide head, with its multiple hydroxyl groups, readily interacts with the water molecules at the ice surface. Simultaneously, the hydrophobic sec-butyl group is believed to disrupt the ordered packing of water molecules required for crystal growth. This dual interaction at the ice crystal surface is the primary mechanism behind its IRI activity. The balance between the hydrophilic and hydrophobic portions of the molecule is delicate and essential for effective inhibition.
Optimization of IRI Properties through Structural Variation
The effectiveness of an IRI agent can be finely tuned by making small modifications to its chemical structure. Research into related classes of sugar-based inhibitors demonstrates that minor changes to either the hydrophilic head or the hydrophobic tail can lead to significant variations in IRI activity. This principle of structural optimization is key to designing more potent cryoprotectants.
A pertinent example can be found in studies of O-aryl-glycosides, which, like gluconamides, feature a sugar headgroup and a hydrophobic tail. In one study, changing the sugar from β-PMP-Glc (a glucose derivative) to its galactose analogue, β-PMP-Gal, resulted in a dramatic decrease in IRI activity. nih.gov This highlights the critical role of the stereochemistry of the hydroxyl groups on the sugar headgroup in the interaction with the ice crystal lattice. nih.gov
Furthermore, modifications to the hydrophobic tail have been shown to modulate IRI performance significantly. The following table, based on research into O-aryl-glycoside cryoprotectants, illustrates how altering a substituent on the hydrophobic aryl ring impacts IRI activity.
Table 1: Effect of Structural Variation on IRI Activity of O-Aryl-Glycosides
| Compound | Structural Modification (para-substituent) | Relative IRI Activity (% MGS) | Reference |
|---|---|---|---|
| β-PMP-Glc | Methoxy (-OCH3) | High | nih.gov |
| β-pBrPh-Glc | Bromo (-Br) | High | nih.gov |
| β-PMP-Gal | Methoxy (-OCH3) on Galactose | Very Weak | nih.gov |
This table demonstrates how changes to the sugar headgroup (Glucose vs. Galactose) and substituents on the hydrophobic tail affect Ice Recrystallization Inhibition (IRI) activity, measured as a percentage of the Mean Grain Size (MGS) of ice crystals relative to a control. Lower MGS indicates higher IRI activity.
These findings underscore a key principle directly applicable to this compound: its IRI properties are not static. By systematically varying the alkyl chain (e.g., comparing sec-butyl to n-butyl, isobutyl, or larger chains) or modifying the substitutions on the amide nitrogen, researchers can optimize the molecule for maximum IRI activity, tailoring it for specific cryopreservation applications.
Surface-Active Agents in Industrial and Research Processes
Beyond cryopreservation, the amphiphilic structure of this compound makes it an effective surface-active agent, or surfactant. Surfactants are valuable in a multitude of industrial and research settings where the modification of interfacial properties is required. Glucamide-based surfactants are noted for being derived from renewable resources, such as glucose.
The compound's ability to lower surface tension at interfaces is leveraged in several industrial processes, excluding end-user personal care products. Its applications are primarily as a process aid, where it enhances the efficiency of manufacturing operations.
Table 2: Industrial Applications of this compound as a Surfactant
| Industrial Sector | Specific Application/Function | Reference |
|---|---|---|
| Textile Processing | Improves wetting and penetration of dyes and finishing agents into fibers. | ontosight.ai |
| Leather Manufacturing | Aids in the dispersion of tanning and fatliquoring agents for uniform treatment. | ontosight.ai |
| Paper Processing | Acts as a dispersing agent to prevent agglomeration of pulp fibers and fillers. | ontosight.ai |
| Industrial & Institutional Cleaning | Serves as a detergent component, enhancing wetting and cleaning power on various surfaces. | ontosight.ai |
Potential in Sensing and Separation Technologies
The inherent properties of this compound as an amphiphile suggest its potential utility in the development of advanced sensing and separation technologies. Amphiphilic compounds are foundational to systems that rely on self-assembly to create functional nanoscale structures. nih.gov
In aqueous solutions, surfactants like this compound can self-assemble into organized aggregates such as micelles or vesicles once a certain concentration (the critical micelle concentration) is reached. nih.gov These nano-assemblies possess a hydrophobic core and a hydrophilic exterior, creating unique microenvironments that can solubilize, concentrate, and separate molecules.
This behavior forms the basis for several separation techniques:
Micellar-Enhanced Ultrafiltration (MEUF): In MEUF, micelles are used to trap target organic pollutants from water, which are then separated from the stream using an ultrafiltration membrane that retains the larger micelles.
Micellar Electrokinetic Chromatography (MEKC): A pseudostationary phase composed of micelles is used in capillary electrophoresis to separate a wide variety of neutral and charged analytes.
In the realm of sensing, the self-assembly of amphiphiles can be used to construct responsive materials. For example, analyte-induced changes in the structure or properties of a micellar or vesicle layer on a sensor surface could be transduced into a measurable optical or electrical signal. While specific research focusing on this compound for these applications is not yet prominent, the fundamental properties of the broader gluconamide class of surfactants provide a strong theoretical basis for future exploration in these fields. researchgate.netresearchgate.net
Future Research Directions and Unexplored Avenues
Development of Multi-Stimuli Responsive Supramolecular Systems
A significant area of future research lies in the development of supramolecular systems based on N-sec-Butyl-N-methyl-D-gluconamide that can respond to multiple external stimuli, such as temperature, pH, light, and specific ions. The inherent amphiphilic nature of this compound, with its hydrophilic gluconamide (B1216962) head and hydrophobic alkyl tail, makes it an ideal candidate for forming self-assembling structures like micelles and vesicles in aqueous solutions. ontosight.ai
Future investigations could focus on modifying the molecular structure to incorporate photo-responsive or pH-sensitive moieties. For instance, the integration of an azobenzene (B91143) group could impart light-responsiveness, allowing for the controlled assembly and disassembly of supramolecular structures with UV-Vis irradiation. Similarly, the incorporation of acidic or basic groups could render the assemblies sensitive to pH changes. The goal would be to create sophisticated "smart" materials that can undergo reversible transitions in their structure and properties, opening up applications in targeted drug delivery, controlled release systems, and advanced sensor technology.
Integration with Other Functional Components for Hybrid Materials
The creation of hybrid materials by integrating this compound with other functional components is a promising and largely unexplored avenue. These components could include inorganic nanoparticles (e.g., gold, silica, quantum dots), conductive polymers, or biomacromolecules like DNA and proteins. The gluconamide could act as a stabilizing agent, a surface modifier, or a structure-directing agent in the formation of these composite materials.
For example, research could be directed towards using the gluconamide to functionalize the surface of gold nanoparticles, improving their stability and biocompatibility. The resulting hybrid material could then be investigated for applications in catalysis or biomedical imaging. Another potential research direction is the use of this compound to create organized assemblies of conductive polymers, potentially leading to the development of new materials for organic electronics. The synergy between the self-assembling properties of the gluconamide and the functional properties of the integrated component could lead to materials with enhanced or entirely new functionalities.
Advanced Theoretical Modeling of Dynamic Assembly Processes
To guide and accelerate the experimental exploration of this compound-based systems, advanced theoretical modeling and simulation will be crucial. Computational methods, such as molecular dynamics (MD) simulations and dissipative particle dynamics (DPD), can provide fundamental insights into the dynamic processes of self-assembly. These models can help to predict the morphology of the resulting supramolecular structures under different conditions and elucidate the molecular-level interactions that drive the assembly process.
Future theoretical work should focus on developing accurate force fields for this compound and its derivatives. Simulations could then be employed to study the influence of molecular architecture, concentration, temperature, and solvent properties on the formation of micelles, bilayers, and other complex phases. This computational-first approach would not only provide a deeper understanding of the underlying principles but also enable the rational design of new gluconamide derivatives with tailored self-assembly behaviors for specific applications.
Exploration of Novel this compound Derivatives with Enhanced Functionality
The synthesis and characterization of novel derivatives of this compound are central to expanding its functional repertoire. While research has been conducted on related compounds like steroidal N-butyl-N-methyl-undecanamide derivatives and n-butyl glucopyranoside derivatives, the targeted derivatization of this compound itself remains a fertile area for investigation. researchgate.netresearchgate.net
Future synthetic strategies could involve:
Varying the Alkyl Chains: Modifying the length, branching, and saturation of the hydrophobic tails to fine-tune the critical micelle concentration (CMC) and the packing parameter, thus controlling the morphology of the self-assembled structures.
Introducing Functional Groups: Incorporating specific functional groups, such as fluorescent tags for imaging applications, reactive groups for covalent cross-linking of assemblies, or chiral moieties to induce helical structures.
Polymerization: Using the gluconamide as a monomer for the synthesis of novel polymers with unique solution properties and potential applications as, for example, chiral selectors in separation science.
The table below outlines potential areas for derivative synthesis and their expected impact on functionality.
| Derivative Class | Modification Strategy | Potential Enhanced Functionality |
| Amphiphilicity-Tuned | Elongation or shortening of the sec-butyl group | Control over micelle size and shape |
| Stimuli-Responsive | Incorporation of azobenzene or spiropyran units | Photo-controlled assembly/disassembly |
| Bioconjugates | Covalent attachment of peptides or sugars | Improved biocompatibility and targeted delivery |
| Polymeric | Polymerization of vinyl-functionalized gluconamide | Novel hydrogels and specialty polymers |
Sustainable Synthesis and Lifecycle Analysis of Gluconamide-Based Materials
As the demand for functional materials grows, so does the need for sustainable manufacturing processes and a clear understanding of their environmental impact. While this compound is generally considered biodegradable, a comprehensive lifecycle analysis is needed to quantify its environmental footprint from synthesis to degradation. ontosight.ai
Future research should focus on developing greener synthetic routes to this compound and its derivatives. This could involve the use of biocatalysis, such as enzymatic reactions, to replace traditional chemical methods, thereby reducing energy consumption and waste generation. Additionally, studies on the biodegradation pathways of these compounds in various environments (e.g., soil, water) would be essential to fully assess their long-term ecological impact. A cradle-to-grave analysis would provide valuable data for the development of truly sustainable materials for commercial and industrial applications.
Q & A
Q. Q1. What are the established synthetic pathways for N-sec-Butyl-N-methyl-D-gluconamide, and how do reaction conditions influence yield and purity?
Answer: this compound (CAS 93804-58-1) is synthesized via condensation reactions between glucose derivatives and alkyl amines. A common approach involves reductive amination or nucleophilic substitution of activated glucose intermediates (e.g., gluconolactone) with sec-butyl and methyl amines. Key parameters include:
- Catalysts : Acidic or enzymatic catalysts (e.g., lipases) for stereoselective amide bond formation.
- Temperature : Elevated temperatures (~60–80°C) to drive condensation but avoid glucose degradation.
- Purification : Chromatographic methods (e.g., HPLC) or recrystallization to isolate the product from byproducts like unreacted amines or residual glucose .
Validation : Monitor reaction progress via FTIR (amide I band at ~1650 cm⁻¹) and NMR (distinct methyl and sec-butyl proton signals) .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: Use a combination of analytical techniques:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₁₂H₂₅NO₆).
- NMR Spectroscopy : Assign stereochemistry via ¹³C NMR (e.g., anomeric carbon at ~95 ppm) and ¹H NMR (methyl groups at δ 1.0–1.5 ppm).
- X-ray Crystallography : Resolve 3D conformation if crystalline forms are obtainable.
Cross-validate results with reference data from databases like NIST Chemistry WebBook .
Advanced Research Questions
Q. Q3. What are the challenges in characterizing the biological activity of this compound, and how can experimental designs address them?
Answer: Challenges include:
- Solubility : The compound’s amphiphilic nature may require solvents like DMSO-water mixtures or surfactants.
- Specificity : Differentiate its effects from structurally similar glucosides (e.g., butyl glucoside, CAS 5391-18-4) using competitive binding assays .
Methodology : - In vitro assays : Use fluorescence polarization to study ligand-receptor interactions.
- Control groups : Include analogs (e.g., N-methyl-D-gluconamide) to isolate the role of the sec-butyl group.
- Dose-response curves : Quantify EC₅₀ values to assess potency .
Q. Q4. How can contradictory data on the compound’s stability under physiological conditions be resolved?
Answer: Discrepancies may arise from:
- pH variability : Test stability across physiological pH (6.5–7.4) using buffered solutions.
- Temperature sensitivity : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring.
- Matrix effects : Compare stability in saline vs. serum to identify protein-binding interference .
Statistical analysis : Apply multivariate regression to isolate contributing factors .
Q. Q5. What advanced computational methods are suitable for predicting the compound’s interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to glucose transporters (e.g., GLUT1).
- MD simulations : Simulate lipid bilayer penetration to assess membrane permeability.
- QSAR modeling : Correlate alkyl chain length (sec-butyl vs. methyl) with bioavailability using descriptors like logP .
Methodological Guidance
Q. Q6. How should researchers design experiments to investigate the compound’s role in glycosylation pathways?
Answer:
- Isotopic labeling : Incorporate ¹³C-glucose to track metabolic incorporation via LC-MS.
- Knockout models : Use CRISPR/Cas9 to silence gluconamide-metabolizing enzymes (e.g., hexosaminidases) in cell lines.
- Enzymatic assays : Measure NAG activity (e.g., via colorimetric p-nitrophenol release) in the presence of the compound .
Q. Q7. What are best practices for ensuring reproducibility in studies involving this compound?
Answer:
- Batch documentation : Record synthesis dates, storage conditions (-20°C, desiccated), and solvent history.
- Inter-lab validation : Share samples with collaborating labs for cross-platform NMR/MS analysis.
- Open data : Deposit raw spectra and chromatograms in repositories like Zenodo .
Data Interpretation and Conflict Resolution
Q. Q8. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
